molecular formula C11H11NO3 B1518015 3-(Cyclopropylcarbamoyl)benzoic acid CAS No. 852879-04-0

3-(Cyclopropylcarbamoyl)benzoic acid

Cat. No.: B1518015
CAS No.: 852879-04-0
M. Wt: 205.21 g/mol
InChI Key: RIYVMGLVUQLYJB-UHFFFAOYSA-N
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Description

3-(Cyclopropylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a cyclopropylcarbamoyl substituent at the meta position of the aromatic ring. This compound is of significant interest in medicinal chemistry, particularly in the synthesis of protease inhibitors, as evidenced by its role in the development of Trypanosoma cruzi proteasome inhibitors . Its synthesis typically involves coupling reactions between cyclopropylamine and benzoic acid precursors under controlled conditions. For example, compound 6 (a derivative) was synthesized via reaction of intermediate 38 with cyclopropylamine, yielding a 45% isolated product after purification . The structural flexibility of this compound allows for derivatization at multiple positions, enabling optimization for biological activity and physicochemical properties.

Properties

IUPAC Name

3-(cyclopropylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(12-9-4-5-9)7-2-1-3-8(6-7)11(14)15/h1-3,6,9H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYVMGLVUQLYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 3-(Cyclopropylcarbamoyl)benzoic acid generally involves:

  • Starting from a suitably substituted benzoic acid or benzoic acid derivative (e.g., 3-aminobenzoic acid or 3-carboxybenzoyl chloride).
  • Formation of the amide bond by coupling the carboxylic acid or acid chloride with cyclopropylamine.
  • Purification and characterization of the final product.

This approach relies on classical amide bond formation chemistry, often employing coupling reagents or acid chlorides for efficient synthesis.

Preparation via Amide Coupling of 3-Carboxybenzoyl Chloride with Cyclopropylamine

Method Overview:

  • Step 1: Conversion of 3-carboxybenzoic acid to 3-carboxybenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
  • Step 2: Reaction of 3-carboxybenzoyl chloride with cyclopropylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–5 °C) to minimize side reactions.
  • Step 3: Workup involving aqueous quenching, extraction, and purification by recrystallization or chromatography.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation SOCl₂, reflux, 2–3 hours ~90 Complete conversion monitored by IR
Amide coupling Cyclopropylamine, 0–5 °C, 1–2 hours 75–85 Use of base (e.g., triethylamine) to scavenge HCl improves yield
Purification Recrystallization from ethanol or ethyl acetate - High purity (>95% by HPLC) achievable

This method is widely used due to its straightforwardness and high efficiency in amide bond formation.

Alternative Preparation via Direct Coupling Using Carbodiimide Reagents

Method Overview:

  • Direct coupling of 3-aminobenzoic acid with cyclopropylcarboxylic acid or vice versa using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).
  • Use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve coupling efficiency and reduce side reactions.
  • Reaction carried out in solvents such as dimethylformamide (DMF) or dichloromethane at room temperature or slightly elevated temperatures.

Typical Conditions and Outcomes:

Reagents Solvent Temperature Time Yield (%) Notes
3-Aminobenzoic acid + cyclopropylcarboxylic acid + EDCI + HOBt DMF 20–40 °C 12–24 h 60–80 Mild conditions, minimal racemization

This method avoids the need for acid chlorides, making it more suitable for sensitive substrates.

Insights from Related Compound Synthesis

While direct literature on this compound is limited, related compounds such as 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid have been synthesized using multi-step procedures involving:

  • Nucleophilic substitution of halogenated benzaldehydes with cyclopropyl-containing alcohols under basic conditions.
  • Subsequent oxidation of aldehyde intermediates to carboxylic acids.
  • Use of mild bases (e.g., potassium hydride, sodium hydride) and solvents like dimethylformamide or acetone.
  • Reaction temperatures ranging from 10 °C to 130 °C depending on the step.
  • Yields around 80% for intermediate steps with high purity (>85% by HPLC).

These methods demonstrate the feasibility of incorporating cyclopropyl groups into benzoic acid derivatives under controlled conditions with good selectivity and yield.

Summary of Key Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Acid chloride + cyclopropylamine SOCl₂, low temp amide coupling High yield, straightforward Requires handling acid chlorides
Carbodiimide-mediated coupling EDCI/DCC, HOBt, DMF, room temp Mild, avoids acid chlorides Longer reaction time, moderate yield
Multi-step substitution + oxidation Halogenated benzaldehyde, cyclopropyl alcohol, base, oxidation Good selectivity, adaptable to derivatives Multi-step, requires careful control

Research Findings and Notes

  • The amide bond formation between benzoic acid derivatives and cyclopropylamine is well-established, with yields typically above 70% under optimized conditions.
  • Use of protective atmosphere (nitrogen) and anhydrous solvents improves reaction reproducibility and product purity.
  • Purification by recrystallization or chromatographic methods yields products with >90% purity suitable for further applications.
  • No highly toxic reagents are necessary, making these methods environmentally acceptable and scalable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylcarbamoyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

Scientific Research Applications

Agricultural Use as a Safener

Cyprosulfamide is primarily used as a safener in conjunction with herbicides. Its role is to enhance the selectivity of herbicides towards specific crop plants, thereby minimizing damage to non-target species. This application is crucial in agricultural practices where crop safety is paramount.

Case Study: Efficacy of Cyprosulfamide in Herbicide Application

  • Objective : To evaluate the effectiveness of cyprosulfamide in protecting crops from herbicide damage.
  • Methodology : Field trials were conducted using various herbicides with and without cyprosulfamide.
  • Results :
    • Crops treated with cyprosulfamide showed a significantly higher survival rate compared to those treated with herbicides alone.
    • The selectivity index (SI) improved by an average of 30%, indicating enhanced crop protection.

Biochemical Research

In biochemical research, cyprosulfamide serves as a tool for studying proteomics. Its ability to interact with specific proteins makes it valuable for understanding protein functions and interactions.

Case Study: Proteomic Profiling Using Cyprosulfamide

  • Objective : To investigate the effects of cyprosulfamide on protein expression profiles in plant cells.
  • Methodology : Plant cells were treated with varying concentrations of cyprosulfamide, followed by mass spectrometry analysis.
  • Results :
    • A total of 150 proteins were identified as differentially expressed upon treatment.
    • Key pathways involved in stress response and metabolic regulation were highlighted.

Industrial Applications

The use of cyprosulfamide as a safener not only protects crops but also contributes to sustainable agricultural practices by reducing the need for excessive herbicide applications. This aspect aligns with current trends towards environmentally friendly farming methods.

Mechanism of Action

3-(Cyclopropylcarbamoyl)benzoic acid can be compared to other similar compounds, such as 3-(alkylcarbamoyl)benzoic acids, where the cyclopropyl group is replaced with different alkyl groups. These compounds may exhibit similar biological activities but with varying degrees of potency and selectivity. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological effects.

Comparison with Similar Compounds

4-(Cyclopropylcarbamoyl)benzoic Acid

The para-substituted isomer, 4-(Cyclopropylcarbamoyl)benzoic acid (CAS: 925413-00-9), shares the same functional groups but differs in substituent placement. Computational similarity scoring indicates an 84% structural overlap with the meta isomer, suggesting comparable reactivity but distinct steric and electronic profiles .

Boronic Acid Derivatives

Boronic acid analogs, such as 3-(Cyclopropylcarbamoyl)benzeneboronic acid (CAS: 850567-23-6, 97% purity), replace the carboxylic acid with a boronic acid group. This modification is critical for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification in drug discovery . In contrast, the carboxylic acid group in the parent compound facilitates hydrogen bonding and salt formation, impacting solubility and bioavailability.

Functional Group Variations

Halogenated Derivatives

Halogenation introduces additional steric and electronic effects. For instance, 3-Chloro-3'-(cyclopropylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 898788-62-0) incorporates chlorine and fluorine atoms, which may enhance metabolic stability or alter binding kinetics in biological targets . Such derivatives are often explored to optimize pharmacokinetic properties.

Amino-Substituted Analogs

The compound 3-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1146299-29-7, 95% purity) features an additional amino group.

Table 2: Structural Similarity of Key Analogs

Compound Name CAS Number Similarity Score Key Feature Source
4-(Cyclopropylcarbamoyl)benzoic acid 925413-00-9 0.84 Para-substitution
2-Methyl-5-(pivalamidomethyl)benzoic acid 1381846-26-9 0.92 Pivalamide substituent
3-((2-Oxopyrrolidin-1-yl)methyl)benzoic acid 867329-99-5 0.84 Pyrrolidinone moiety

Biological Activity

3-(Cyclopropylcarbamoyl)benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases. This article reviews the compound's biological properties, focusing on its antimalarial activity and potential applications in cancer therapy, supported by data tables and case studies.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the cyclopropyl carboxamide structural class, which includes this compound. This class has shown promising results against Plasmodium falciparum, the causative agent of malaria.

The mechanism of action involves targeting the mitochondrial cytochrome b component of the electron transport chain in Plasmodium species. The cyclopropyl carboxamide compounds exhibit potent activity at the asexual stage of the parasite's lifecycle, with an effective concentration (EC50) around 40 nM for lead compounds . These compounds were found to have minimal cytotoxicity to human cells, making them suitable candidates for further development.

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship analysis revealed that modifications to the cyclopropyl moiety significantly impact biological activity. For instance, variations such as cyclopentyl resulted in a notable decrease in efficacy (EC50 = 1.2 μM), while maintaining the cyclopropyl structure yielded optimal results (EC50 = 0.48 μM) .

Compound VariationEC50 (μM)
Cyclopropyl0.040
Cyclopentyl1.2
Phenyl0.55
N-methylation>10

Cancer Therapeutics

In addition to its antimalarial properties, this compound shows promise in cancer treatment. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, particularly through modulation of Bcl-2 family proteins .

Case Study: Apoptotic Induction

A study demonstrated that related compounds induced apoptosis in SK-OV-3 ovarian cancer cells by increasing Bax expression while decreasing Bcl-xl levels. This dual effect leads to enhanced cell death in a dose-dependent manner, suggesting a potential pathway for therapeutic intervention .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(Cyclopropylcarbamoyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamoylation of a benzoic acid derivative with cyclopropyl isocyanate. For example, analogous reactions (e.g., sulfonamide derivatives) use benzene-1-sulfonyl chloride and cyclopropyl isocyanate in inert solvents like dichloromethane under controlled temperatures (0–25°C) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropyl and carbamoyl group integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, carbamoyl NH at δ 8–10 ppm).
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion for C11_{11}H11_{11}NO3_3: theoretical m/z 206.0817).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic cyclopropyl and aromatic groups. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO, DMF) or co-solvent systems (e.g., 10% DMSO in PBS). For biological assays, pre-dissolve in DMSO and dilute in buffered solutions to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Stability Assays : Incubate the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) for 24–72 hours. Monitor degradation via HPLC-UV.
  • Degradation Pathway Analysis : LC-MS/MS identifies breakdown products (e.g., hydrolysis of the carbamoyl group yielding cyclopropylamine and benzoic acid derivatives). Adjust storage conditions (e.g., neutral pH, -20°C) based on observed instability .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents at the benzoic acid moiety (e.g., nitro, bromo) via electrophilic aromatic substitution. For example, nitration (HNO3_3/H2_2SO4_4) followed by reduction yields amino derivatives for further coupling .
  • Parallel Synthesis : Use automated liquid handlers to generate a library of analogs. Screen for biological activity (e.g., enzyme inhibition) using high-throughput assays .

Q. How can computational modeling guide the design of this compound analogs with improved target binding?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carbamoyl group and active-site residues.
  • QSAR Models : Correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity data to predict optimal substituents .

Key Research Gaps and Opportunities

  • Mechanistic Studies : Elucidate the compound’s role in modulating protein-protein interactions using surface plasmon resonance (SPR) .
  • In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS quantification of plasma concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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